rpoB1 protein - 147651-70-5

rpoB1 protein

Catalog Number: EVT-1516852
CAS Number: 147651-70-5
Molecular Formula: C20H42N2O7
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The rpoB1 protein is primarily found in bacteria, including pathogenic strains such as Mycobacterium tuberculosis. It is essential for bacterial growth and survival, making it a target for antibiotics, particularly rifampicin, which inhibits its function.

Classification

The rpoB1 protein belongs to the family of DNA-dependent RNA polymerases. It forms part of the core enzyme of RNA polymerase II in bacteria, which consists of multiple subunits including rpoA (alpha), rpoB (beta), rpoC (beta'), and often a sigma factor that directs the enzyme to specific promoters.

Synthesis Analysis

Methods

The synthesis of rpoB1 occurs through the transcription of the rpoB gene, which is facilitated by RNA polymerase. The process involves several key steps:

  1. Transcription Initiation: RNA polymerase binds to the promoter region of the rpoB gene.
  2. Elongation: RNA polymerase synthesizes a complementary RNA strand by adding ribonucleotides in a 5' to 3' direction.
  3. Termination: The transcription process continues until a termination signal is reached, resulting in the release of the newly synthesized RNA.

Technical Details

The transcription initiation requires specific transcription factors that help stabilize the binding of RNA polymerase to the promoter. The elongation phase involves unwinding the DNA helix and synthesizing RNA while re-annealing the DNA strands behind it.

Molecular Structure Analysis

Structure

The rpoB1 protein has a complex three-dimensional structure that includes several functional domains essential for its activity:

  • Catalytic Core: This region is responsible for catalyzing the addition of ribonucleotides.
  • DNA Binding Domain: This domain interacts with the DNA template to ensure accurate transcription.
  • Regulatory Domains: These regions may interact with other proteins or small molecules that influence transcriptional activity.

Data

Crystallographic studies have revealed that rpoB1 exhibits a structure similar to other prokaryotic RNA polymerases, with significant conservation across species. Structural data can be obtained from repositories such as the Protein Data Bank.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving rpoB1 is the polymerization of ribonucleotides into an RNA strand. This reaction can be summarized as follows:

NTP+RNAnRNAn+1+PPi\text{NTP}+\text{RNA}_{n}\rightarrow \text{RNA}_{n+1}+\text{PPi}

where NTP represents nucleoside triphosphates (ATP, GTP, CTP, UTP), and PPi is pyrophosphate released during the reaction.

Technical Details

The reaction mechanism involves nucleophilic attack by the 3' hydroxyl group of the growing RNA chain on the alpha phosphate of the incoming NTP, leading to chain elongation and release of pyrophosphate.

Mechanism of Action

Process

The mechanism by which rpoB1 functions involves several steps:

  1. Binding: The enzyme binds to double-stranded DNA at promoter regions.
  2. Transcription Initiation: The DNA strands are separated, allowing one strand to serve as a template.
  3. RNA Synthesis: Ribonucleotides are added one by one to form an RNA strand complementary to the DNA template.
  4. Termination: Upon reaching a termination sequence, transcription stops, and the newly formed RNA molecule is released.

Data

Studies have shown that mutations in the rpoB gene can lead to antibiotic resistance, highlighting its importance in both bacterial physiology and therapeutic targeting.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of rpoB1 varies among different bacterial species but typically ranges from 150 kDa to 200 kDa.
  • Isoelectric Point: The isoelectric point can vary based on post-translational modifications and specific amino acid composition.

Chemical Properties

  • Stability: The stability of rpoB1 can be affected by environmental conditions such as temperature and pH.
  • Interactions: It interacts with various cofactors and other proteins involved in transcription regulation.
Applications

Scientific Uses

The study of rpoB1 has significant implications in microbiology and pharmacology:

  • Antibiotic Targeting: Understanding its structure and function aids in developing new antibiotics aimed at inhibiting bacterial RNA polymerase.
  • Genetic Studies: Mutations in rpoB are used as markers for studying bacterial evolution and resistance mechanisms.
  • Biotechnology: Engineering variants of rpoB can enhance our understanding of transcription regulation and gene expression in synthetic biology applications.
Introduction to rpoB in Bacterial RNA Polymerase

Functional Role of rpoB in Transcription Machinery

rpoB, alongside the β' subunit, forms RNAP’s catalytic cleft, which coordinates magnesium ions and nucleoside triphosphates (NTPs) for RNA synthesis. The β subunit comprises several domains critical for transcription fidelity:

  • Catalytic Domain: Contains highly conserved motifs (A–G) that bind initiating NTPs and catalyze phosphodiester bond formation. Motif B (residues 425–454 in M. tuberculosis) positions the RNA-DNA hybrid, while motif C (residues 526–533) binds incoming NTPs [1] [6].
  • Rifampicin-Binding Pocket: Located near the active site, this pocket spans residues 430–490 (M. tuberculosis numbering). RIF binds here, physically blocking RNA extension beyond 2–3 nucleotides by sterically hindering the RNA exit path [1] [5].
  • Subunit Interaction Interfaces: rpoB directly contacts the β' subunit to stabilize the catalytic cleft and interacts with transcription factors (e.g., σ factors) during initiation [3].

Table 1: Functional Domains of rpoB in Escherichia coli and Mycobacterium tuberculosis

DomainResidue Range (E. coli)Residue Range (M. tuberculosis)Function
N-Terminal Domain1–5001–510Structural scaffolding and subunit assembly
Catalytic Core501–1000511–1020NTP binding and polymerization; includes motifs A–G
Rifampicin Pocket507–533 (RRDR)426–452 (RRDR)Binds rifamycins; mutations confer resistance
C-Terminal Domain1001–13421021–1178Interactions with β' subunit and regulatory proteins

Mutations in the Rifampicin Resistance-Determining Region (RRDR; residues 507–533 in E. coli) disrupt RIF binding without abolishing RNAP activity. For example, substitutions at S531 (S456 in M. tuberculosis), H526 (H451), and D516 (D441) introduce steric clashes or eliminate hydrogen bonds critical for RIF docking. Intriguingly, some mutations (e.g., D516V) reduce transcription efficiency by 30–50%, indicating a fitness cost [5] [6] [10].

Evolutionary Conservation of rpoB Across Prokaryotes

rpoB exhibits exceptional sequence and structural conservation across bacteria and archaea, reflecting its indispensable role in transcription. Key conserved regions include:

  • Catalytic Motifs: Motifs A (GDxSL) and C (NADFDGD) are >95% identical in E. coli, M. tuberculosis, and Bacillus subtilis. These motifs coordinate Mg²⁺ ions and catalyze nucleotide addition, explaining their evolutionary constraint [1] [3] [7].
  • RRDR Conservation: The RRDR is conserved in 99% of bacterial pathogens. However, residue-level variations exist:
  • E. coli: Codons 507–533 (cluster I)
  • M. tuberculosis: Codons 426–452
  • Staphylococcus aureus: Codon 526 (His→Tyr) is most frequently mutated [1] [5] [13].
  • Insertion Elements: Some species harbor lineage-specific insertions. For example, M. tuberculosis rpoB contains a 12-residue insertion (residues 438–449) absent in proteobacteria. These insertions may modulate RNAP processivity but do not compromise core catalytic functions [6] [8].

Table 2: Evolutionary Conservation of rpoB Domains Across Prokaryotes

Domain% Identity (E. coli vs. M. tuberculosis)% Identity (E. coli vs. S. aureus)Functional Constraint
N-Terminal Domain68%62%Moderate; tolerates indels
Catalytic Core92%88%High; essential for NTP binding and catalysis
RRDR85%80%High; critical for rifampicin binding and RNA elongation blocking
C-Terminal Domain58%55%Low; involved in species-specific regulation

Dot plot analyses of rpoB self-similarity reveal conserved repeat architectures across taxa. The Jaccard similarity score (JX) for RRDR self-alignment exceeds 0.85 in 90% of pathogenic bacteria, indicating strong purifying selection. Notably, RRDR mutations decay JX by 50% after only 8.2% sequence divergence, underscoring the fitness costs of resistance-conferring substitutions [8].

Clinical Significance of rpoB in Antimicrobial Therapy

rpoB mutations are the primary drivers of rifampicin resistance (RIF-R) in tuberculosis (TB), with >95% of RIF-R M. tuberculosis strains harboring RRDR mutations. Key clinical implications include:

  • Resistance Mechanisms:
  • Steric Hindrance: Mutations like S456L (S531L in E. coli) introduce bulky side chains that displace RIF from its binding pocket. Molecular dynamics simulations show this reduces RIF-binding affinity by 15 kcal/mol [6] [10].
  • Electrostatic Disruption: Substitutions at H451D (H526D) eliminate hydrogen bonds with RIF’s C8 and C21 atoms, decreasing binding free energy by 80% [10].
  • Allosteric Effects: Rare mutations outside the RRDR (e.g., R827C) alter RNAP conformation, indirectly weakening RIF affinity [5].
  • Resistance Prevalence:
  • In M. tuberculosis, 71.9% of treatment-failure isolates exhibit dual RIF/isoniazid resistance (MDR-TB). Among these, 89.2% harbor rpoB mutations, primarily at codons S456 (45%), H451 (31%), and D441 (12%) [2] [5].
  • Non-RRDR mutations (e.g., V170F, G1482A) account for <5% of RIF-R cases and confer low-level resistance (MIC = 40–100 μg/mL vs. 800 μg/mL for S456L) [5].

Table 3: Clinically Significant rpoB Mutations in Rifampicin Resistance

Mutation (M. tuberculosis)Equivalent E. coli CodonPrevalence in RIF-R IsolatesRIF MIC (μg/mL)Fitness Cost
Ser456LeuSer531Leu45–60%>800Low (5% growth reduction)
His451TyrHis526Tyr15–30%400–800Moderate (20% reduction)
Asp441ValAsp516Val10–15%200–400High (50% reduction)
Met434IleMet515Ile3–5%100–200Variable
No mutation detected<1%<1.0
  • Collateral Impacts:
  • Fitness Trade-offs: Mutations like D441V impair RNAP processivity, reducing growth rates by 50% in M. tuberculosis. However, compensatory mutations (e.g., in rpoA or rpoC) can restore fitness without reverting resistance [1] [9].
  • Hypervirulence: Rare mutations (e.g., S456T) upregulate polyketide synthase, increasing synthesis of phthiocerol dimycocerosate (PDIM), a lipid virulence factor in M. tuberculosis [1] [9].
  • Efflux Pump Synergy: Sub-inhibitory RIF induces overexpression of efflux pumps (e.g., Rv1258c), which expel RIF and other antibiotics (e.g., isoniazid). Verapamil, an efflux inhibitor, reverses this effect in drug-susceptible but not RIF-R strains [2] [9].

Properties

CAS Number

147651-70-5

Product Name

rpoB1 protein

Molecular Formula

C20H42N2O7

Synonyms

rpoB1 protein

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